N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide often involves multi-step chemical processes that may include the formation of pyrazole rings, introduction of sulfonamide groups, and the attachment of furan moieties. These processes require precise control over reaction conditions to ensure the formation of the desired product with high purity and yield. Studies have described various synthetic routes, highlighting the importance of selecting appropriate starting materials, reagents, and catalysts (Asiri et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is characterized by the presence of a pyrazole ring sulfonamide group and a furan ring. These structural elements contribute to the compound's chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the molecular structure, revealing details such as bond lengths, angles, and the spatial arrangement of atoms (Asiri et al., 2012).
Scientific Research Applications
Structural Characteristics and Chemical Reactivity
The structural characteristics of pyrazole and sulfonamide derivatives, including those similar to "N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide," are crucial for their reactivity and potential applications. The unique twists in the molecule, as seen in compounds with significant dihedral angles between the pyrazole ring and the furan or benzene rings, suggest a variety of interactions and reactivity patterns. These structural features facilitate the formation of hydrogen bonds and supramolecular chains, which are pivotal in designing drugs with desired biological activities (Asiri et al., 2012).
Carbonic Anhydrase Inhibition
Pyrazoline and sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. This biological activity is significant in the development of therapeutic agents for conditions like glaucoma, epilepsy, and edema. Compounds exhibiting superior carbonic anhydrase inhibitory activity than reference drugs, with inhibition constants in the nanomolar range, highlight the potential of these derivatives in medicinal chemistry (Kucukoglu et al., 2016).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are another area of interest. Compounds synthesized through the Mannich base method have shown promising activity against various microbial strains. This highlights the potential application of these compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Idhayadhulla et al., 2012).
Corrosion Inhibition
Sulfonamide derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. Their inhibition efficiency, which increases with concentration and decreases with rising temperature, along with their adherence to the Langmuir adsorption isotherm, suggests their utility in protecting metal surfaces against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Sappani & Karthikeyan, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-12(10(2)16(4)15-9)21(18,19)14-8-13(3,17)11-6-5-7-20-11/h5-7,14,17H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIZINNDWAALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.